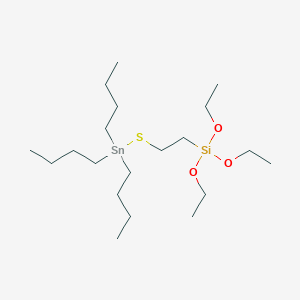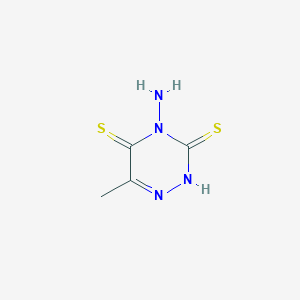
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and methyl groups, as well as two thioketone groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with methylhydrazine and carbon disulfide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone groups to thiols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thioketone groups play a crucial role in this interaction, as they can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the triazine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-6-methyl-1,2,4-triazine-3,5-dione: Similar structure but with oxygen atoms instead of sulfur atoms.
4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Contains a mercapto group instead of a thioketone group.
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one: Contains a dihydrotriazine ring.
Uniqueness
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione is unique due to the presence of two thioketone groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61610-05-7 |
|---|---|
Molekularformel |
C4H6N4S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C4H6N4S2/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) |
InChI-Schlüssel |
UJBTYGXZXBSRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)N(C1=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




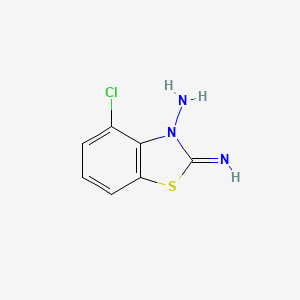

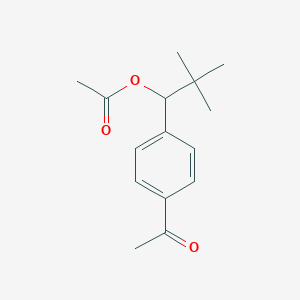
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
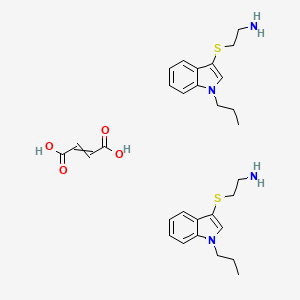
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
